Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)
Description
Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI) (CAS: 879368-27-1) is a structurally complex spirocyclic compound featuring a cyclohexane ring fused to an isobenzofuran moiety. Key substituents include:
- 5'-Methoxy group: Enhances electron density and modulates steric interactions.
- N-Methyl and N-[2-(1-piperidinyl)ethyl] carboxamide: The trans-configuration of these groups is critical for stereochemical stability and biological activity, likely influencing receptor binding and pharmacokinetics .
This compound is synthesized via palladium-catalyzed spirocyclization, a method optimized using microwave heating to improve yield and reaction rate .
Properties
Molecular Formula |
C23H32N2O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
6-methoxy-N-methyl-3-oxo-N-(2-piperidin-1-ylethyl)spiro[2-benzofuran-1,4'-cyclohexane]-1'-carboxamide |
InChI |
InChI=1S/C23H32N2O4/c1-24(14-15-25-12-4-3-5-13-25)21(26)17-8-10-23(11-9-17)20-16-18(28-2)6-7-19(20)22(27)29-23/h6-7,16-17H,3-5,8-15H2,1-2H3 |
InChI Key |
WYQDIMPYESSFEU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1CCCCC1)C(=O)C2CCC3(CC2)C4=C(C=CC(=C4)OC)C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclohexane-1,1’(3’H)-isobenzofuran]-4-carboxamide, 5’-methoxy-N-methyl-3’-oxo-N-[2-(1-piperidinyl)ethyl]-, trans- typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the spirocyclic core. This reaction can be mediated by acetic acid in an ionic liquid medium, such as 1-butyl-3-methylimidazolium bromide . The reaction conditions often include moderate temperatures and the use of stoichiometric amounts of reagents to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclohexane-1,1’(3’H)-isobenzofuran]-4-carboxamide, 5’-methoxy-N-methyl-3’-oxo-N-[2-(1-piperidinyl)ethyl]-, trans- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify specific functional groups.
Common Reagents and Conditions
Oxidation: Manganese(III) acetate in acetic acid at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Spiroindolinediones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups at the piperidinyl moiety.
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide is primarily linked to its structural features that enable interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds featuring similar structural motifs. For example, benzofuran derivatives have demonstrated promising inhibitory potency against various cancer cell lines, including hepatocellular carcinoma (HCC). Specific derivatives have shown IC50 values as low as 5.365 μM against SK-Hep-1 cells, indicating their potential as lead structures for anticancer drug development . Spirocyclic compounds can enhance selectivity and potency due to their conformational rigidity, which can be crucial in targeting cancer cells while minimizing effects on healthy cells .
Central Nervous System Agents
Compounds within the spirocyclic class have been investigated for their role as central nervous system agents. For instance, some derivatives exhibit affinity towards sigma receptors (S1R and S2R), which are implicated in various neurological disorders. The binding affinity of compounds like AD258 suggests that modifications to the spiro structure can yield potent ligands for therapeutic applications in treating conditions such as depression and anxiety .
Synthetic Methodologies
The synthesis of Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide involves several key steps aimed at optimizing yield and purity. Recent methodologies focus on:
- Metalation Techniques : Utilizing n-butyllithium for metalation followed by reaction with aryl groups to create diverse derivatives.
- Functional Group Modifications : Introducing various substituents to enhance biological activity or alter pharmacokinetic properties.
These synthetic strategies not only improve the efficiency of producing the compound but also allow for the exploration of structure-activity relationships (SAR) crucial for drug development .
Comparative Analysis with Related Compounds
To better understand the unique properties of Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one | Similar spirocyclic structure | Anticancer |
| 5-Methoxy-N-methylisobenzofuran | Methoxy group present | Antimicrobial |
| N-(2-(1-Piperidinyl)ethyl)-4-carboxamide | Piperidine moiety | CNS activity |
This table illustrates how variations in structural features can influence biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of Spiro[cyclohexane-1,1’(3’H)-isobenzofuran]-4-carboxamide, 5’-methoxy-N-methyl-3’-oxo-N-[2-(1-piperidinyl)ethyl]-, trans- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Spiro[isobenzofuran-1(3H),4'-piperidines]
- Structure : Replace the cyclohexane ring with a piperidine ring.
- Pharmacology : Demonstrated CNS activity, particularly as antidepressants, attributed to the "ortho effect" of cyclic analogues .
- Key Difference : The piperidine ring may enhance blood-brain barrier penetration compared to cyclohexane, but the absence of the 5'-methoxy and carboxamide groups reduces target specificity .
trans-3'-Oxo-spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxylic acid (CAS: 328233-08-5)
- Structure : Shares the spiro core but substitutes the carboxamide with a carboxylic acid.
- Physicochemical Properties : Higher polarity (logP ≈ 1.5) due to the carboxylic acid, reducing membrane permeability compared to the carboxamide derivative .
- Applications : Primarily used as a synthetic intermediate rather than a therapeutic agent .
Functional Group Analogues
3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one (CAS: 204192-41-6)
- Structure : Features a ketone at the 4-position instead of the carboxamide.
- This reduces its utility in CNS applications .
Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS: 42191-83-3)
- Structure : Incorporates an ester group on a piperidine ring.
- Metabolic Stability : The ester group is prone to hydrolysis, whereas the carboxamide in the target compound offers greater metabolic stability .
Pharmacologically Active Analogues
FIPI and NFOT Inhibitors
Spirobisnaphthalene Derivatives
- Structure : Synthesized via dearomatization and Diels–Alder reactions, yielding rigid spiro frameworks.
- Applications : Used in natural product synthesis (e.g., lignans), highlighting the versatility of spiro scaffolds compared to the target compound’s therapeutic focus .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Contradictions
- CNS Activity : highlights spiro-piperidines as antidepressants, but the target compound’s cyclohexane core may limit bioavailability compared to piperidine analogues .
- Stereochemical Impact : The trans-configuration in the target compound is critical; cis-isomers (e.g., from ) show reduced activity due to steric clashes .
- Contradictions : While emphasizes PLD inhibition by carboxamide spiro compounds, the target compound’s piperidinylethyl group may redirect activity toward GPCRs or neurotransmitter transporters .
Biological Activity
Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI), is a complex spirocyclic compound that has garnered attention for its potential biological activities. The unique structural features of this compound suggest various mechanisms of action that could be harnessed in therapeutic applications. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a spiro linkage between a cyclohexane ring and an isobenzofuran moiety, which contributes to its unique three-dimensional conformation. The molecular formula is C₁₃H₁₅N₃O₃, with a molecular weight of approximately 251.28 g/mol. The presence of functional groups such as carboxamide and methoxy enhances its solubility and reactivity, potentially influencing its interaction with biological targets.
Antinociceptive and Anti-inflammatory Properties
Research has indicated that spirocyclic compounds often exhibit significant antinociceptive (pain-relieving) and anti-inflammatory activities. Preliminary studies suggest that derivatives of spiro[cyclohexane-1,1'(3'H)-isobenzofuran] may interact with specific receptors involved in inflammatory pathways. For instance, compounds with similar structures have shown to bind effectively to sigma receptors (S1R), which play a role in pain modulation and neuroprotection .
Anticancer Activity
Some studies have explored the anticancer potential of spirocyclic compounds. For example, spiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives have been reported to inhibit cancer cell motility and proliferation. The mechanisms may involve the modulation of signaling pathways critical for cancer cell survival .
Binding Affinity Studies
Binding affinity studies have demonstrated that spiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives can interact with various biological receptors. These interactions are crucial for understanding the pharmacodynamics of the compound. Notably, compounds in this class have shown high affinity towards sigma receptors .
Study 1: Sigma Receptor Interaction
A recent study focused on the interaction of spirocyclic compounds with sigma receptors, particularly S1R. The findings indicated that these compounds could modulate receptor activity, influencing pain perception and neuroinflammatory processes . This suggests a potential therapeutic application in managing chronic pain conditions.
Study 2: Anticancer Efficacy
In another investigation, derivatives of the compound were tested against several cancer cell lines. Results showed significant inhibition of cell growth and motility, highlighting their potential as anticancer agents . Further research is needed to elucidate the specific pathways involved.
Safety and Toxicity Profile
The safety profile of spiro[cyclohexane-1,1'(3'H)-isobenzofuran] has been assessed through various cytotoxicity assays. Studies indicate that while some derivatives exhibit low toxicity at therapeutic concentrations (below 50 μM), higher concentrations can lead to increased cellular toxicity . This underscores the importance of dose optimization in therapeutic applications.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
